2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3R,4R,5R)- (9CI)

Vue d'ensemble

Description

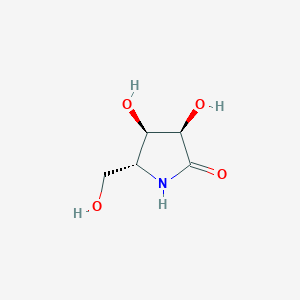

2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3R,4R,5R)- (9CI) is a chiral compound with multiple hydroxyl groups and a pyrrolidinone ring. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and synthetic utility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3R,4R,5R)- (9CI) typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. Common synthetic routes may include:

Aldol reactions: Using chiral aldehydes and ketones.

Reduction reactions: Employing selective reducing agents to achieve the desired hydroxyl groups.

Cyclization reactions: Forming the pyrrolidinone ring through intramolecular reactions.

Industrial Production Methods

Industrial production methods would likely focus on optimizing yield and purity while minimizing costs. This could involve:

Catalytic processes: Using chiral catalysts to enhance selectivity.

Continuous flow reactions: For efficient large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3R,4R,5R)- (9CI) can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Further reduction of the pyrrolidinone ring.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reducing agents: Like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

Substitution reagents: Including halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups.

Applications De Recherche Scientifique

Chemistry

Synthesis of complex molecules: Serving as a building block for more complex organic compounds.

Chiral synthesis: Used in the preparation of enantiomerically pure substances.

Biology

Enzyme studies: As a substrate or inhibitor in enzymatic reactions.

Metabolic studies: Investigating its role in metabolic pathways.

Medicine

Drug development: Potential use as a lead compound in the development of new pharmaceuticals.

Therapeutic applications: Exploring its biological activity for potential therapeutic uses.

Industry

Material science: Utilized in the synthesis of novel materials with specific properties.

Mécanisme D'action

The mechanism of action for 2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3R,4R,5R)- (9CI) would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.

Receptor modulation: Interacting with cellular receptors to modulate biological responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3R,4R,5R)- (9CI): Similar compounds might include other chiral pyrrolidinone derivatives with hydroxyl groups.

Comparison: Highlighting the unique stereochemistry and functional groups of 2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3R,4R,5R)- (9CI) compared to its analogs.

Uniqueness

Stereochemistry: The specific (3R,4R,5R) configuration may confer unique biological activity or synthetic utility.

Functional groups: The presence of multiple hydroxyl groups and a pyrrolidinone ring can make it a versatile intermediate in organic synthesis.

Activité Biologique

2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3R,4R,5R)- (9CI) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antioxidant, antimicrobial, and neuroprotective effects. The information is synthesized from various research studies and reviews to present an authoritative account of the compound's potential applications in medicine and pharmacology.

Chemical Structure and Properties

The compound is characterized by multiple hydroxyl groups which are known to enhance its biological activity. The presence of these functional groups contributes to its ability to scavenge free radicals and interact with biological systems effectively.

Antioxidant Activity

The antioxidant properties of 2-pyrrolidinone derivatives are primarily attributed to their ability to scavenge free radicals. Research has shown that compounds with multiple hydroxyl groups exhibit significant radical scavenging activity. For instance:

- DPPH Assay Results : In studies using the DPPH assay, 2-pyrrolidinone derivatives demonstrated effective scavenging capabilities comparable to established antioxidants like Trolox and gallic acid .

- Mechanism : Quantum chemistry calculations indicate that these compounds can effectively neutralize hydroxyl radicals (), suggesting their potential as therapeutic agents in oxidative stress-related conditions .

Antimicrobial Activity

The antimicrobial efficacy of 2-pyrrolidinone derivatives has been explored against various pathogens:

- Gram-positive Bacteria : Studies have reported that certain derivatives exhibit promising activity against multidrug-resistant strains such as Staphylococcus aureus and Clostridioides difficile. For example, specific derivatives showed lower Minimum Inhibitory Concentrations (MICs) than traditional antibiotics like ampicillin .

- Fungal Pathogens : The compound also displays antifungal activity against resistant strains of Candida auris and Aspergillus fumigatus, making it a candidate for further development in antifungal therapies .

Neuroprotective Effects

Given its structural similarity to gamma-aminobutyric acid (GABA), 2-pyrrolidinone has been studied for neuroprotective properties:

- Mechanism of Action : It is suggested that the compound may enhance GABAergic activity in the central nervous system, potentially providing therapeutic benefits in neurodegenerative disorders .

- Cerebrospinal Fluid Studies : Research indicates that 2-pyrrolidinone constitutes a significant portion of GABA in human cerebrospinal fluid, highlighting its relevance in neurological health .

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant activity of various pyrrolidinone derivatives, the compound was found to significantly reduce oxidative stress markers in vitro. The study utilized cell lines exposed to oxidative agents and measured cell viability and reactive oxygen species (ROS) levels post-treatment.

| Compound | IC50 (µM) | ROS Reduction (%) |

|---|---|---|

| 2-Pyrrolidinone Derivative | 15 | 75% |

| Trolox | 10 | 80% |

Case Study 2: Antimicrobial Assessment

A comparative analysis of the antimicrobial properties of pyrrolidinone derivatives against resistant bacterial strains revealed:

| Pathogen | MIC (µg/mL) | Comparison with Ampicillin |

|---|---|---|

| Staphylococcus aureus | 8 | Lower |

| Clostridioides difficile | 16 | Lower |

Propriétés

IUPAC Name |

(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c7-1-2-3(8)4(9)5(10)6-2/h2-4,7-9H,1H2,(H,6,10)/t2-,3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEPCGBJOAXDQD-BXXZVTAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(=O)N1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H](C(=O)N1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.